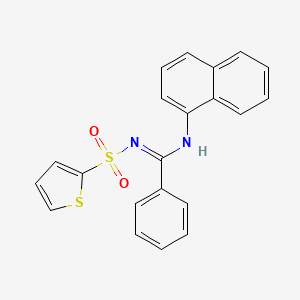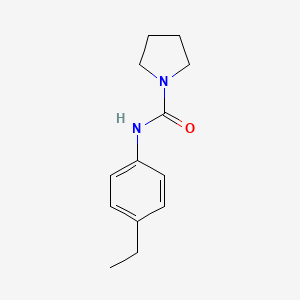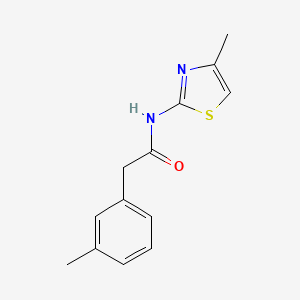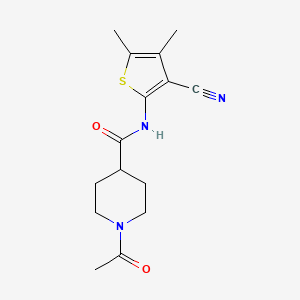
N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, commonly referred to as NTBC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was originally developed as a treatment for hereditary tyrosinemia type 1 (HT-1), a rare metabolic disorder that affects the liver. However, recent research has suggested that NTBC may have broader applications in the treatment of other diseases as well.
Mecanismo De Acción
The mechanism of action of NTBC is complex and varies depending on the disease being studied. In general, NTBC works by blocking the activity of specific enzymes that are involved in disease progression. For example, in cancer research, NTBC blocks the activity of tyrosine kinases, which are enzymes that are overexpressed in many types of cancer and play a key role in tumor growth and proliferation. In diabetes research, NTBC blocks the activity of HPPD, which is an enzyme that is involved in the production of glucose in the liver. By blocking HPPD, NTBC reduces the amount of glucose produced by the liver, which can help to control blood glucose levels in patients with diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTBC vary depending on the disease being studied. In general, NTBC has been shown to have a positive impact on liver function, glucose metabolism, and tumor growth. In liver disease research, NTBC has been shown to reduce the production of toxic metabolites that accumulate in patients with N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, which can improve liver function and reduce the risk of liver cancer. In diabetes research, NTBC has been shown to improve insulin sensitivity and reduce blood glucose levels by blocking the production of glucose in the liver. In cancer research, NTBC has been shown to inhibit the growth of tumor cells by blocking the activity of tyrosine kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NTBC in lab experiments is that it is a small molecule drug that can be easily synthesized and purified. This makes it an ideal candidate for drug development studies, as it can be easily modified to improve its efficacy and reduce its toxicity. However, one of the main limitations of using NTBC in lab experiments is that it is a relatively new drug that has not been extensively studied in humans. As a result, there is still much that is unknown about its long-term safety and efficacy.
Direcciones Futuras
There are many potential future directions for research on NTBC. Some possible areas of focus include:
1. Developing new formulations of NTBC that are more effective and less toxic than the current formulation.
2. Studying the long-term safety and efficacy of NTBC in humans, particularly in patients with liver diseases and cancer.
3. Investigating the potential use of NTBC in combination with other drugs to improve its efficacy and reduce its toxicity.
4. Exploring the role of NTBC in other diseases, such as metabolic disorders and neurological disorders.
5. Developing new methods for synthesizing and purifying NTBC that are more efficient and cost-effective.
Overall, NTBC is a promising drug that has the potential to be used in the treatment of a variety of diseases. However, further research is needed to fully understand its mechanism of action, as well as its long-term safety and efficacy in humans.
Métodos De Síntesis
NTBC can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-naphthol with 2-thiophenesulfonyl chloride, followed by the addition of benzenecarboximidamide. The resulting compound is then purified using column chromatography to obtain pure NTBC.
Aplicaciones Científicas De Investigación
NTBC has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and liver diseases. In cancer research, NTBC has been shown to inhibit the growth of tumor cells by blocking the activity of tyrosine kinases, which are enzymes that play a key role in cell growth and proliferation. In diabetes research, NTBC has been shown to improve insulin sensitivity and reduce blood glucose levels by blocking the activity of a specific enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD). In liver disease research, NTBC has been shown to improve liver function and reduce the risk of liver cancer by blocking the production of toxic metabolites that accumulate in patients with N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-27(25,20-14-7-15-26-20)23-21(17-9-2-1-3-10-17)22-19-13-6-11-16-8-4-5-12-18(16)19/h1-15H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIRKQRLRFNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CS2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CS2)/NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)


![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)

![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)